1-Ethyl-piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

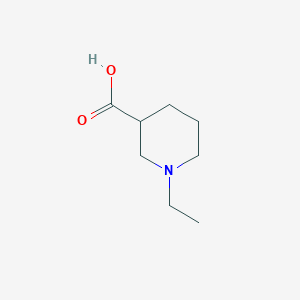

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAARCSKNLPQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622098 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861071-98-9 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Ethyl-piperidine-3-carboxylic acid?

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical knowledge with practical insights into its characterization and application.

Introduction and Strategic Importance

This compound (CAS No. 861071-98-9) belongs to the class of N-substituted piperidine derivatives.[1] The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] The presence of both a tertiary amine and a carboxylic acid group makes this compound a versatile zwitterionic building block. Its unique structural features allow for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] This guide will elucidate its fundamental properties, reactivity, and the analytical methodologies required for its effective utilization in a research setting.

Molecular Structure and Physicochemical Properties

The molecule consists of a central piperidine ring functionalized with an ethyl group at the nitrogen atom (N-1) and a carboxylic acid at the C-3 position. The carbon at the 3-position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Diagram: Molecular Structure and Functional Groups

Caption: Structure of this compound highlighting its key functional groups.

The key physicochemical properties are summarized in the table below. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| CAS Number | 861071-98-9 | [1][4] |

| Molecular Formula | C₈H₁₅NO₂ | [5][6] |

| Molecular Weight | 157.21 g/mol | [6][7] |

| Physical State | Solid (inferred) | [8] |

| Boiling Point | 262.7 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.067 g/cm³ (Predicted) | [9] |

| Flash Point | 112.7 °C (Predicted) | [9] |

| XLogP3 | 0.1 (for ethyl ester) | [7][10] |

Chemical Properties and Reactivity

Acid-Base Behavior (pKa)

This compound is an amphoteric molecule containing both a basic tertiary amine and an acidic carboxylic acid.

-

Amine pKa: The pKa of the protonated tertiary amine is expected to be around 10.0 - 11.0 . This is based on the known pKa of N-ethylpiperidine, which is approximately 10.45.[11] The electron-donating nature of the two alkyl groups (ethyl and the piperidine ring carbons) stabilizes the positive charge on the protonated nitrogen, making it a relatively strong base.

-

Carboxylic Acid pKa: The pKa of the carboxylic acid group is predicted to be in the range of 2.0 - 5.0 , which is typical for aliphatic carboxylic acids.[12][13]

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the amine will be protonated (NH⁺), allowing the molecule to exist predominantly as a zwitterion. This dual ionic character significantly influences its solubility and intermolecular interactions.

Solubility Profile

The zwitterionic nature of this compound suggests a complex solubility profile.

-

Aqueous Solubility: Based on its parent compound, piperidine-3-carboxylic acid, it is expected to have moderate solubility in water.[8] Solubility is pH-dependent; it will be more soluble at highly acidic or highly basic pH values where it exists as a single charged species, and potentially least soluble near its isoelectric point.

-

Organic Solvents: It is expected to be more soluble in polar protic solvents like methanol and ethanol, which can solvate both the carboxylate and the protonated amine.[8] Solubility in nonpolar solvents such as hexanes or diethyl ether is likely to be very low.

Chemical Reactivity and Stability

The reactivity is dictated by its two primary functional groups.

-

Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding ester.

-

Amide Bond Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is a cornerstone reaction for its use in drug discovery.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Reactions at the Tertiary Amine: The nitrogen atom is nucleophilic and basic.

-

Stability: The compound is generally stable under standard laboratory conditions.[3] For long-term storage, it should be kept in a cool, dry place in a tightly sealed container. As an amine, it may be sensitive to strong oxidizing agents.[15]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the key features can be reliably predicted based on its structure and data from analogous compounds.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the carboxyl group (C3) will be the most downfield.

-

N-Ethyl Group Protons (-CH₂CH₃): A quartet (~2.5-3.0 ppm) for the -CH₂- group and a triplet (~1.0-1.3 ppm) for the -CH₃ group.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of ~170-180 ppm.

-

Piperidine Ring Carbons: Signals between ~20 and 60 ppm. The carbons adjacent to the nitrogen (C2, C6) will be in the ~45-60 ppm range.

-

N-Ethyl Group Carbons: Two signals, one for the -CH₂- (~40-50 ppm) and one for the -CH₃ (~10-15 ppm).

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aliphatic): Multiple sharp peaks between ~2850 and 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around ~1700-1730 cm⁻¹.

-

C-N Stretch: A medium intensity band around ~1000-1200 cm⁻¹.

Experimental Protocols

Protocol for NMR Spectral Analysis

This protocol provides a self-validating system for structural confirmation using a suite of modern NMR experiments.

Caption: A comprehensive workflow for the structural elucidation of this compound via NMR.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is ideal for observing the exchangeable protons of the carboxylic acid.[16]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure sufficient scans (e.g., 16 or 64) for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

2D NMR Acquisition:

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks, which validates the connectivity of the piperidine and ethyl groups.[16]

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify 2- and 3-bond correlations between protons and carbons. This is crucial for confirming the overall molecular backbone and assigning the quaternary carbonyl carbon.

-

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to confirm the proton count for each functional group.

-

Use the combination of 1D and 2D spectra to unambiguously assign every ¹H and ¹³C chemical shift, confirming the structure of the molecule.

-

Proposed Synthetic Protocol: N-Alkylation

A plausible and efficient method for the synthesis of this compound is the direct N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ethyl ester followed by hydrolysis.

Caption: A proposed three-stage workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

N-Alkylation of Ethyl Nipecotate:

-

To a solution of ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification of the Ester:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product (ethyl 1-ethylpiperidine-3-carboxylate).

-

Purify the crude ester using silica gel column chromatography.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of a base like lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

-

Carefully neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH near the isoelectric point (~7) to precipitate the zwitterionic product or prepare for extraction.

-

The final product can be isolated by filtration if it precipitates, or by extraction into a suitable organic solvent after adjusting the pH. Further purification can be achieved by recrystallization.

-

Conclusion

This compound is a functionally rich heterocyclic compound with well-defined, albeit largely predicted, physical and chemical properties. Its amphoteric nature and the orthogonal reactivity of its amine and carboxylic acid groups make it an exceptionally valuable building block for constructing complex molecular architectures in drug discovery. A thorough understanding of its properties, reactivity, and the analytical methods for its characterization, as outlined in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 861071-98-9|1-Ethylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethylpiperidine | 766-09-6 [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. epfl.ch [epfl.ch]

- 14. 1185293-15-5|1-Ethylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 15. CAS 766-09-6: N-Ethylpiperidine | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-piperidine-3-carboxylic acid hydrochloride (CAS Number: 861071-98-9), a derivative of nipecotic acid, represents a valuable heterocyclic building block in medicinal chemistry. While specific literature on this exact compound is sparse, its structural motif is integral to a wide range of pharmacologically active agents. This technical guide provides a comprehensive framework for researchers, consolidating known synthetic strategies, expected analytical characteristics, and potential applications based on established chemical principles and data from closely related analogues. We will explore the causality behind synthetic choices, outline detailed characterization methodologies, and discuss the compound's role as a key intermediate in drug discovery, particularly in neuroscience and beyond.

Introduction: The Significance of the N-Ethyl Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous approved drugs. Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal framework for optimizing interactions with biological targets.[1] The N-alkylation of the piperidine ring, in this case with an ethyl group, serves several critical functions in drug design:

-

Modulation of Physicochemical Properties: The ethyl group increases lipophilicity compared to the parent secondary amine, which can influence solubility, cell permeability, and the ability to cross the blood-brain barrier.

-

Receptor Interaction: The nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with target proteins. The N-substituent can fine-tune the basicity (pKa) of the nitrogen and introduce specific steric interactions that can enhance binding affinity and selectivity.

-

Metabolic Stability: N-alkylation can block metabolic pathways that might otherwise lead to rapid clearance of the compound.

This compound, also known as 1-ethylnipecotic acid, is a chiral molecule. The carboxylic acid at the 3-position provides a crucial handle for further synthetic elaboration, such as amide bond formation, reduction to an alcohol, or esterification, enabling the construction of diverse chemical libraries for screening. This guide will treat the compound as a racemate unless otherwise specified, though chiral synthesis and resolution are key considerations for drug development.

Physicochemical and Structural Properties

Table 1: Core Properties of this compound hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 861071-98-9 | Primary identifier from user prompt. Note: Other CAS numbers like 1185293-15-5 may be used by some suppliers for the same or related structure. |

| Molecular Formula | C₈H₁₆ClNO₂ | As the hydrochloride salt. |

| Molecular Weight | 193.67 g/mol | Calculated for the hydrochloride salt. |

| IUPAC Name | 1-ethylpiperidine-3-carboxylic acid hydrochloride | Systematic name. |

| Synonyms | 1-Ethylnipecotic acid HCl, 1-ethyl-3-piperidinecarboxylic acid HCl | Common alternative names.[2] |

| Structure (Free Base) | CCN1CCCC(C1)C(=O)O | SMILES String.[3] |

| Appearance | White to off-white solid | Predicted, typical for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. |

Synthesis Strategies and Methodologies

No specific, validated protocol for the synthesis of this compound hydrochloride has been published. However, its structure lends itself to two primary and reliable synthetic approaches starting from commercially available materials. The choice between these routes depends on the availability of starting materials, scale, and desired purity profile.

Strategy 1: Direct N-Alkylation of Piperidine-3-carboxylic Acid (Nipecotic Acid)

This is the most direct approach, involving the addition of an ethyl group to the nitrogen of nipecotic acid or its ester.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US6689898B2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof - Google Patents [patents.google.com]

- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-piperidine-3-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and potential applications, ensuring scientific integrity and immediate relevance for professionals in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, as a substituted piperidine, offers a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This guide will delve into the specific molecular characteristics and synthetic pathways of this compound, providing a robust foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of a compound is paramount for its effective utilization in synthesis and drug design.

Molecular Structure

The molecular structure of this compound is characterized by a piperidine ring N-substituted with an ethyl group and a carboxylic acid moiety at the 3-position.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 1-ethylpiperidine-3-carboxylic acid | J&K Scientific[1] |

| CAS Number | 861071-98-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₅NO₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 157.21 g/mol | Santa Cruz Biotechnology[2] |

| SMILES | CCN1CCCC(C1)C(=O)O | J&K Scientific[1] |

Diagram 1: 2D Molecular Structure of this compound

References

Solubility Profile of 1-Ethyl-piperidine-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 1-Ethyl-piperidine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical solubility data in public literature, this guide synthesizes theoretical principles with established experimental protocols to empower researchers in their drug development endeavors. We present a comprehensive overview of the molecule's physicochemical properties, a theoretical assessment of its expected solubility in various solvent classes, and a detailed, step-by-step protocol for the definitive determination of its thermodynamic solubility via the ICH-recommended shake-flask method. This document is intended to serve as a practical resource for scientists and researchers, enabling a proactive, science-driven approach to formulation and development challenges.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the intrinsic solubility of a molecule is a cornerstone property that dictates its journey from a laboratory curiosity to a therapeutic reality. Poor solubility can lead to a cascade of downstream challenges, including low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. Consequently, a thorough understanding and precise measurement of an API's solubility are imperative from the early stages of development.

This guide focuses on this compound, a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Understanding the solubility of this specific molecule is crucial for chemists and formulators aiming to incorporate it into more complex drug candidates. This document provides the foundational knowledge and practical tools necessary to characterize and modulate the solubility of this compound, thereby accelerating the development timeline.

Physicochemical Profile of this compound

A molecule's solubility is governed by its intrinsic physicochemical properties. The following table summarizes the known and estimated properties of this compound, which form the basis for predicting its solubility behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Chemical Structure | See Figure 1 | - |

| XLogP3 | -1.6 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Estimated pKa | Carboxylic Acid: ~3.4-4.4 Piperidine Nitrogen: ~10.5-11.5 | Estimated based on piperidine-3-carboxylic acid (pKa1: 3.35, pKa2: 10.64)[3] and the inductive effect of the N-ethyl group. |

| Estimated Melting Point | Not available; prediction required | Machine learning models or group contribution methods can be employed for estimation.[4][5][6][7] |

Figure 1. Chemical structure of this compound.

Theoretical Principles and Predicted Solubility Behavior

The structure of this compound suggests a zwitterionic character at physiological pH, with a protonated tertiary amine and a deprotonated carboxylic acid. This amphoteric nature is a key determinant of its solubility.

-

Aqueous Solubility: The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylate oxygens and the piperidine nitrogen) indicates a high potential for interaction with polar protic solvents like water. The negative XLogP3 value further supports the hydrophilic nature of the molecule, suggesting good aqueous solubility. [1]

-

pH-Dependent Solubility: As a zwitterionic compound, its solubility in aqueous media is expected to be highly pH-dependent.

-

In acidic conditions (pH < pKa of the carboxylic acid) , the carboxylate group will be protonated, and the piperidine nitrogen will be protonated, resulting in a net positive charge. Solubility is expected to be high.

-

Near the isoelectric point (pI) , the molecule will exist predominantly as a neutral zwitterion, where intramolecular interactions may decrease its interaction with water, leading to a minimum in solubility.

-

In basic conditions (pH > pKa of the piperidine nitrogen) , the carboxylic acid will be deprotonated, and the piperidine nitrogen will be deprotonated, resulting in a net negative charge. Solubility is expected to be high.

-

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected, as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate charged species.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar and ionizable nature of this compound.

-

The following flowchart provides a logical path for selecting appropriate solvents for initial solubility screening based on the intended application.

Caption: A decision flowchart for solvent selection based on application.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, as recommended by the International Council for Harmonisation (ICH) M9 guidelines. [8][9][10][11]This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Detailed Step-by-Step Protocol

The following protocol is a comprehensive guide to performing a shake-flask solubility study for this compound, adhering to pharmaceutical industry best practices.

Step 1: Preparation of Solvents and Buffers

-

Prepare aqueous buffers at a minimum of three pH levels within the physiological range: pH 1.2, pH 4.5, and pH 6.8, as per ICH M9 guidelines. [1][8][10]* Prepare any organic solvents of interest. Ensure all solvents are of high purity (e.g., HPLC grade).

Step 2: Sample Preparation

-

Weigh an excess amount of this compound into appropriately sized, inert vessels (e.g., glass vials with PTFE-lined caps). An amount sufficient to be visible as a solid phase at the end of the experiment is required.

Step 3: Equilibration

-

Add a precise volume of the chosen solvent to each vial.

-

Place the sealed vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the samples for a predetermined period. A duration of 24 to 72 hours is generally sufficient to reach equilibrium. [12]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Step 4: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

Step 5: Sample Analysis

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Step 6: Data Reporting

-

Report the solubility as the mean of at least three replicate determinations at each solvent and pH condition, typically in units of mg/mL or µg/mL.

-

For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the pH. [10][12] The following diagram illustrates the key stages of the shake-flask experimental workflow.

Caption: A schematic of the shake-flask solubility determination workflow.

Conclusion

For definitive characterization, this guide provides a detailed, authoritative protocol for the shake-flask method, aligned with international regulatory standards. By combining theoretical predictions with rigorous experimental verification, researchers can effectively navigate the challenges associated with solubility, ensuring a more efficient and successful drug development pathway. This systematic approach provides the necessary framework for informed decision-making in formulation, analytical method development, and biopharmaceutical assessment.

References

- 1. capa.org.tw [capa.org.tw]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

- 12. quora.com [quora.com]

1-Ethyl-piperidine-3-carboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility, basic nitrogen atom, and multiple points for substitution make it an ideal building block for engaging with complex biological targets. Within this class of compounds, 1-Ethyl-piperidine-3-carboxylic acid emerges as a particularly valuable precursor. Its unique trifunctional nature—a tertiary amine, a carboxylic acid, and a stereocenter—provides a rich platform for generating diverse molecular architectures with significant potential for drug discovery and development.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application as a starting material for novel compound libraries. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Core Compound Analysis: this compound

This compound (CAS 861071-98-9) is a derivative of nipecotic acid, a naturally occurring GABA uptake inhibitor. The addition of the N-ethyl group modifies the compound's basicity and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile handle for a wide range of chemical transformations.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic routes and anticipating the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | |

| Molecular Weight | 157.21 g/mol | |

| XLogP3 | -1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 40.5 Ų | |

| Complexity | 147 |

Table 1: Key Physicochemical Properties of this compound.

Synthesis of the Precursor

The most direct and common method for synthesizing this compound is through the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ester. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperidine ring attacks an ethyl electrophile.

Causality Behind Experimental Design:

-

Choice of Ethylating Agent: Ethyl bromide or ethyl iodide are commonly used. Ethyl iodide is more reactive but also more expensive and less stable. Ethyl bromide offers a good balance of reactivity and cost for scale-up operations.

-

Base Selection: A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the starting piperidine, enhancing its nucleophilicity. An inorganic base like potassium carbonate (K2CO3) is often preferred because it is inexpensive, effective, and easily removed by filtration. Using a stronger base like sodium hydride (NaH) is also possible but requires strictly anhydrous conditions and careful handling.

-

Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction. Acetonitrile is often favored due to its lower boiling point, which simplifies removal during workup.

Diagram 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis will be confirmed by the disappearance of the starting material on TLC and the emergence of a new, more polar spot, followed by spectroscopic confirmation (NMR, MS) of the final product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.5 M concentration of the starting acid).

-

Reagent Addition: Add ethyl bromide (1.2 eq) to the stirring mixture at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K2CO3, KBr). Wash the filter cake with a small amount of acetonitrile.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product can often be purified by recrystallization. If necessary, column chromatography can be employed. Alternatively, an acid-base extraction can be performed: dissolve the crude product in water, acidify to pH ~2 with HCl, wash with an organic solvent like ethyl acetate to remove non-basic impurities, then basify the aqueous layer to pH ~8-9 and extract the product into an organic solvent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategic Application as a Precursor for Novel Compounds

The true value of this compound lies in its capacity to serve as a launchpad for diverse chemical entities. The carboxylic acid and the tertiary amine functionalities can be manipulated independently or in concert to build molecular complexity.

Diagram 2: Key synthetic pathways from the precursor.

Synthesis of Novel Amides via Amide Coupling

The formation of an amide bond is one of the most frequently used reactions in drug discovery.[1] By coupling the carboxylic acid of our precursor with a diverse library of primary or secondary amines, a vast chemical space can be explored. These resulting piperidine-3-carboxamides have shown potential as platelet aggregation inhibitors and antimelanoma agents.[2][3]

Causality Behind Experimental Design:

-

Coupling Reagents: Direct condensation of the carboxylic acid and an amine is inefficient.[4] A coupling reagent is required to activate the carboxylic acid.

-

Carbodiimides (e.g., EDC): Economical and widely used. Often paired with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to suppress racemization and improve efficiency.[5]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Highly efficient and fast-acting, making them ideal for sterically hindered substrates or difficult couplings. They are more expensive but often provide superior yields.

-

-

Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize acidic byproducts and ensure the amine coupling partner remains in its free, nucleophilic state.

Protocol 2: Synthesis of a Representative N-Aryl Piperidine-3-Carboxamide

This protocol provides a robust, self-validating workflow for synthesizing a diverse library of amides.

Diagram 3: Experimental workflow for amide coupling.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or DMF.

-

Reagent Addition: Add the desired amine (1.1 eq), the coupling reagent HATU (1.2 eq), and DIPEA (2.5 eq).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification: Modulating Polarity and Reactivity

Esterification of the carboxylic acid provides another avenue for derivatization.[6] Esters can serve as final compounds or as intermediates for further reactions. For example, ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) is a reactant for synthesizing inhibitors of DPP-4 and JAK2.[7] The reaction is typically an acid-catalyzed condensation with an alcohol (Fischer esterification).[8]

Reduction to Alcohols: Creating New Reactive Centers

Reducing the carboxylic acid to a primary alcohol opens up a new set of synthetic possibilities. This transformation is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[9][10] The resulting (1-ethylpiperidin-3-yl)methanol is a chiral building block that can be used in ether synthesis, further oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution reactions.

Conclusion: A Gateway to Chemical Innovation

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its accessible synthesis and versatile reactivity make it an ideal starting point for the creation of large, diverse libraries of novel compounds. The methodologies outlined in this guide provide a robust framework for leveraging this precursor to its full potential, enabling the exploration of new chemical space and the discovery of the next generation of therapeutic agents. Piperidine derivatives are key to many pharmaceuticals, and mastering the use of scaffolds like this is essential for innovation in the field.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 7. idc-online.com [idc-online.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Literature review on the synthesis of nipecotic acid analogs.

An In-depth Technical Guide to the Synthesis of Nipecotic Acid Analogs

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Nipecotic Acid Scaffold

Nipecotic acid, known chemically as piperidine-3-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is the inhibition of GABA reuptake into neurons and glial cells by targeting GABA transporters (GATs).[2][3] By increasing the extracellular concentration of GABA, nipecotic acid and its derivatives enhance GABAergic signaling, a strategy with significant therapeutic potential for treating a range of neurological and psychological disorders, including epilepsy, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3][4][5]

However, the therapeutic utility of nipecotic acid itself is severely limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[6][7] This fundamental challenge has catalyzed decades of research into the synthesis of nipecotic acid analogs. The core objective is to modify the parent scaffold, typically by attaching lipophilic moieties to the piperidine nitrogen, to create prodrugs or analogs with enhanced brain penetration and improved affinity and selectivity for specific GAT subtypes.[7][8] The development of Tiagabine, an approved anticonvulsant drug, stands as a testament to the success of this strategy and continues to inspire the design of novel analogs.[4][7]

This technical guide provides a comprehensive review of the key synthetic strategies employed to construct nipecotic acid and its analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal logic behind the methodological choices that drive modern synthetic chemistry in this field.

Part 1: Core Synthetic Architectures: From Racemates to Enantiopure Scaffolds

The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity. Therefore, synthetic strategies must address the challenge of obtaining enantiomerically pure material. The approaches can be broadly categorized into two main pathways: the synthesis of a racemic mixture followed by resolution, and the more contemporary asymmetric synthesis that directly yields a single enantiomer.

Caption: Core strategies for obtaining enantiopure nipecotic acid.

Classical Approach: Racemic Synthesis via Heterocycle Reduction

The most traditional method for synthesizing the core nipecotic acid scaffold is the hydrogenation of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid).[9]

Causality Behind Experimental Choices:

-

Catalyst: Noble metal catalysts are required to reduce the stable aromatic pyridine ring. Rhodium on alumina (Rh/Al2O3) and platinum oxide (PtO2) are commonly employed due to their high activity.[9] While effective, the high cost of rhodium is a significant consideration for large-scale synthesis.[9] Palladium on carbon (Pd/C) is also a viable and often more cost-effective catalyst for this transformation.

-

Reaction Conditions: The reduction typically requires high pressure of hydrogen gas and is often performed in an acidic or aqueous medium to ensure the pyridine nitrogen is protonated, which facilitates the reduction. For instance, McElvain et al. reported a near-quantitative yield by hydrogenating nicotinic acid hydrochloride with PtO2 in water.[9]

Chiral Resolution: Isolating the Desired Enantiomer

Following racemic synthesis, a resolution step is mandatory to isolate the biologically active enantiomer.

-

Classical Resolution: This technique relies on the reaction of the racemic nipecotic acid with an enantiomerically pure resolving agent, such as a derivative of tartaric acid (e.g., O,O′-di-p-anisoyl-(R,R)-tartaric acid).[10] This reaction forms a pair of diastereomeric salts which possess different physical properties, most importantly, different solubilities. The less-soluble salt can be selectively crystallized and isolated. Subsequent treatment with acid or base breaks the salt and liberates the desired enantiopure nipecotic acid.[10]

-

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as an α1-acid glycoprotein (AGP) column, can effectively separate the enantiomers of nipecotic acid amides and other derivatives.[11] While highly effective for analytical and small-scale preparative work, this method is often less cost-effective for large-scale production compared to classical resolution.

A patented method also discloses a process where 3-piperidine formamide is hydrolyzed in concentrated hydrochloric acid, which simultaneously induces chiral resolution, avoiding the need for a dedicated resolving agent.[12]

Asymmetric Synthesis: The Modern Paradigm

Modern synthetic chemistry prioritizes efficiency by directly targeting the desired enantiomer, bypassing the racemic route and subsequent resolution. This is achieved through asymmetric synthesis.

1.3.1. Chiral Pool Synthesis

This powerful strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[13][14] The inherent stereocenter of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. While the provided search results detail this approach for related scaffolds like (R)-pyrrolidine-3-carboxylic acid[14], the principle is a cornerstone of medicinal chemistry and is readily applicable to the synthesis of complex nipecotic acid analogs from other chiral precursors.

1.3.2. Catalytic Asymmetric Synthesis

This approach uses a small amount of a chiral catalyst to induce stereoselectivity in a key reaction.

-

Asymmetric Hydrogenation: By modifying noble metal catalysts with chiral ligands (e.g., 10,11-dihydrocinchonidine), the hydrogenation of intermediates like 1,4,5,6-tetrahydronicotinic acid esters can be rendered enantioselective, providing a direct route to chiral nipecotic acid esters.[1]

-

Palladium-Catalyzed Decarboxylative Cyclization: A novel and highly efficient method has been developed for the stereoselective synthesis of multi-substituted nipecotic acid derivatives.[15][16] This reaction involves the palladium-catalyzed [3+2] cyclization of γ-methylidene-δ-valerolactones with imines. The use of a diethoxyphosphinoyl N-protecting group on the imine was found to be critical for achieving high diastereoselectivity.[15][16]

Part 2: Pharmacophore Elaboration: The Crucial Role of N-Substitution

The synthesis of the chiral nipecotic acid core is only the first step. To create clinically viable drug candidates, the scaffold must be functionalized to enhance its lipophilicity and modulate its pharmacological profile. N-substitution is the most common and effective strategy to achieve this.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Interpretation of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride. Moving beyond a rudimentary peak assignment, this document elucidates the causal relationships between the molecule's structure—including its stereochemistry, the conformational rigidity of the piperidine ring, and the electronic effects of its substituents—and the resulting spectral features. We will explore the profound impact of N-protonation due to the hydrochloride salt formation, which is critical for understanding the chemical shifts and coupling patterns observed. This paper is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for heterocyclic amine compounds.

Introduction: The Structural Significance of this compound hydrochloride

This compound hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure. The presence of an N-ethyl group, a carboxylic acid at the 3-position, and its formulation as a hydrochloride salt all introduce distinct features that are readily probed by NMR.

Accurate structural confirmation and purity assessment are paramount in pharmaceutical development. NMR spectroscopy provides a definitive, non-destructive method to achieve this. This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra, providing a predictive framework grounded in fundamental principles and supported by data from analogous structures.

Foundational Principles: The Impact of Molecular Structure on NMR Spectra

The NMR spectrum of this compound hydrochloride is dictated by its unique structural and electronic properties.

-

The Piperidine Ring Conformity: The piperidine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. Axial protons are generally more shielded (upfield shift) compared to their equatorial counterparts.

-

Influence of the Carboxylic Acid Group: The carboxylic acid at the C3 position is an electron-withdrawing group, which deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).

-

The N-Ethyl Substituent: The ethyl group attached to the nitrogen introduces a characteristic quartet-triplet pattern in the ¹H NMR spectrum, with chemical shifts influenced by the adjacent nitrogen.

-

The Hydrochloride Salt Form: This is arguably the most significant electronic influence on the spectrum. The protonation of the tertiary amine nitrogen to form a quaternary ammonium salt (R₃NH⁺) has a powerful deshielding effect.[1][2] Protons and carbons alpha to the positively charged nitrogen (H2, H6, and the N-CH₂) will experience a substantial downfield shift compared to the free base form.[1][3] This effect diminishes with distance from the nitrogen atom.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust experimental methodology is the bedrock of reliable spectral interpretation. The following protocol outlines the steps for preparing and acquiring NMR data for this compound hydrochloride.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are common choices for hydrochloride salts due to their polarity. For this guide, we will assume D₂O as the solvent. The choice of solvent is critical as chemical shifts are solvent-dependent.[4]

-

Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. Gentle vortexing may be applied. Once fully dissolved, transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. To ensure magnetic field homogeneity, the solution should be free of any particulate matter.[6][7]

-

Sample Height: The final volume in the NMR tube should correspond to a height of approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[4]

NMR Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring NMR data.

Caption: A streamlined workflow from sample preparation to final spectral analysis.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).

Structure and Numbering:

Note: The N-H proton is often broad and may exchange with D₂O, potentially rendering it invisible. The COOH proton will readily exchange with D₂O and will not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H2, H6 | 3.2 - 3.8 | Multiplet (m) | 4H | Protons alpha to the protonated nitrogen (N⁺-H) are significantly deshielded and shifted downfield. Complex splitting due to coupling with each other and adjacent ring protons. |

| N-CH₂ -CH₃ | 3.1 - 3.5 | Quartet (q) | 2H | Alpha to the protonated nitrogen, resulting in a downfield shift. Split into a quartet by the three protons of the adjacent methyl group (n+1 rule).[8] |

| H3 | 2.8 - 3.2 | Multiplet (m) | 1H | Methine proton alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift. |

| H4, H5 | 1.8 - 2.4 | Multiplet (m) | 4H | Piperidine ring protons further from the deshielding influence of the nitrogen and carboxylic acid, appearing further upfield. |

| N-CH₂-CH₃ | 1.2 - 1.6 | Triplet (t) | 3H | Terminal methyl group of the N-ethyl substituent. Split into a triplet by the two protons of the adjacent methylene group.[8][9] |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C =O | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |

| C2, C6 | 55 - 65 | Carbons directly attached to the positively charged nitrogen are significantly deshielded. This is a characteristic shift for carbons alpha to a protonated amine.[10] |

| N-C H₂-CH₃ | 50 - 58 | The methylene carbon of the ethyl group is also directly attached to the protonated nitrogen, resulting in a strong downfield shift. |

| C3 | 40 - 48 | The methine carbon bearing the carboxylic acid group. Its shift is influenced by both its position on the ring and the substituent. |

| C4, C5 | 22 - 30 | Aliphatic carbons of the piperidine ring, more shielded as they are further from the electron-withdrawing groups. |

| N-CH₂-C H₃ | 8 - 14 | The terminal methyl carbon of the ethyl group is the most shielded carbon, appearing furthest upfield. |

Advanced Spectral Considerations: 2D NMR and Conformation

While 1D NMR is powerful, complex overlapping multiplets in the piperidine ring region can make unambiguous assignment challenging. 2D NMR techniques are invaluable for definitive structural elucidation.

-

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between H2/H6 and their neighbors on C3 and C5, and confirm the N-CH₂-CH₃ connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This could be used to confirm the placement of the ethyl group on the nitrogen and the carboxylic acid on C3.

The logical relationship between these experiments for full structural validation is shown below.

Caption: Interconnectivity of 1D and 2D NMR experiments for complete structural assignment.

Conclusion

The NMR spectral interpretation of this compound hydrochloride is a multi-faceted process that relies on a firm grasp of fundamental NMR principles. The key predictive takeaways are the significant deshielding effects induced by the protonated tertiary amine on adjacent ¹H and ¹³C nuclei and the characteristic patterns of the substituents. By systematically analyzing chemical shifts, integration, and splitting patterns, and by employing advanced 2D NMR techniques when necessary, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for scientists to approach the analysis of this and structurally related compounds with confidence and scientific rigor.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

Topic: Initial Screening of 1-Ethyl-piperidine-3-carboxylic acid for Neuroactivity

An In-Depth Technical Guide

Abstract

This guide outlines a comprehensive, tiered strategy for the initial neuropharmacological screening of 1-Ethyl-piperidine-3-carboxylic acid, a novel compound with potential neuroactivity. The proposed workflow is rooted in a hypothesis-driven approach, leveraging the structural similarity of the core piperidine-3-carboxylic acid scaffold to known neuroactive agents, particularly GABA reuptake inhibitors. We progress from broad-spectrum computational analysis to targeted in vitro binding and functional assays, establishing a robust framework for identifying and characterizing the compound's primary neurological effects. Each experimental phase is designed to be self-validating, incorporating rigorous controls and decision-making criteria to ensure data integrity and guide subsequent research. This document provides not only the strategic rationale but also detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to efficiently evaluate novel chemical entities for CNS applications.

Introduction and Scientific Rationale

The discovery of novel neuroactive compounds is a critical endeavor in neuroscience research and pharmaceutical development. The compound this compound belongs to a class of heterocyclic carboxylic acid derivatives. Its core structure, piperidine-3-carboxylic acid, is the backbone of nipecotic acid, a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Derivatives of nipecotic acid, such as tiagabine, are clinically used as anticonvulsants, underscoring the therapeutic potential of this chemical scaffold.[1]

The primary inhibitory neurotransmitter in the central nervous system (CNS) is GABA. Its action is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a validated target for treating epilepsy and other neurological disorders marked by excessive excitation.[2]

Given the structural analogy of this compound to these known GAT inhibitors, our initial screening strategy is logically centered on the hypothesis that its primary neuroactivity may involve modulation of the GABAergic system. However, a prudent screening cascade must remain unbiased, probing for potential off-target effects and unforeseen activities across other major neurotransmitter systems. This guide details a multi-tiered approach designed to efficiently test this primary hypothesis while simultaneously conducting a broader survey of neuropharmacological activity.

A Tiered Screening Strategy

A phased approach is essential for a cost-effective and scientifically rigorous screening campaign. We propose a three-tiered strategy that progresses from predictive, high-throughput methods to more complex, functional cellular assays.

dot

Caption: A three-tiered workflow for neuroactivity screening.

Tier 1: In Silico and Cytotoxicity Profiling

The objective of this initial tier is to establish a foundational understanding of the compound's drug-like properties and to determine a safe concentration range for subsequent biological assays, thereby preventing misleading results due to overt toxicity.

In Silico Prediction

Before commencing wet-lab experiments, computational models can provide valuable predictive data. Machine learning and QSAR models can forecast a compound's neurotoxicity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity - ADMET).[3][4] This step helps to identify potential liabilities early and informs the design of in vitro experiments.

Key Predicted Parameters:

-

Blood-Brain Barrier (BBB) permeability

-

Potential for hERG channel inhibition

-

Predicted primary targets and off-targets

-

General toxicity flags

Neuronal Cytotoxicity Assessment

This is a critical first experimental step. Determining the concentration at which this compound induces cell death is essential for interpreting all future functional data. A compound that appears to inhibit neuronal signaling might simply be killing the cells. We will use a primary neuronal culture or a human neuroblastoma cell line (e.g., SH-SY5Y) for this assessment.[5]

Recommended Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[6]

-

LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cytolysis.[6][7]

-

Calcein AM/Ethidium Homodimer-1 Staining: A live/dead assay that visually distinguishes viable (green fluorescence) from dead (red fluorescence) cells.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that reduces viability by 50%).

| Parameter | Description | Example Value |

| IC₅₀ (Cytotoxicity) | Concentration of compound causing 50% reduction in cell viability. | > 100 µM |

| Max. Non-Toxic Conc. | Highest concentration with >90% cell viability. Used for functional assays. | 30 µM |

Tier 2: Primary Target Engagement Screening

With a non-toxic concentration range established, the next tier aims to identify direct molecular targets. This is most efficiently achieved using competitive radioligand binding assays, which directly measure the ability of our test compound to displace a known radioactive ligand from its receptor or transporter.[9] Based on our primary hypothesis, the GABA transporter (GAT1) is the main target, but a broader panel is crucial for comprehensive screening.

dot

Caption: General workflow for a competitive radioligand binding assay.

Target Panel

-

Primary Hypothesis Target: GABA Transporter (GAT1).

-

Secondary GABAergic Target: GABA-A Receptor (to check for direct receptor modulation).[10]

-

Key CNS Counter-Screen Targets:

Experimental Protocol: GAT1 Radioligand Binding Assay

This protocol is adapted from established methods for measuring binding to GABA receptors and transporters.[14][15]

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl) and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand (e.g., [³H]tiagabine at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-Specific Binding: 50 µL of a high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine), 50 µL radioligand, and 100 µL of membrane suspension.

-

Test Compound: 50 µL of this compound (at various concentrations), 50 µL radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

| Target | Radioligand | Example Ki (nM) | Interpretation |

| GAT1 | [³H]Tiagabine | 500 | Potent Hit: Strong evidence for target engagement. |

| GABA-A Receptor | [³H]Muscimol | > 10,000 | No Hit: Unlikely to be a direct receptor agonist/antagonist. |

| DAT | [³H]WIN 35,428 | > 10,000 | No Hit: Selective against the dopamine transporter. |

| SERT | [³H]Imipramine | > 10,000 | No Hit: Selective against the serotonin transporter. |

| NMDA Receptor | [³H]MK-801 | > 10,000 | No Hit: Unlikely to modulate the glutamatergic system directly. |

A potent Ki value (typically < 1 µM) for GAT1 would validate our primary hypothesis and trigger progression to functional assays.

Tier 3: Secondary In Vitro Functional Assays

A "hit" from the binding assays demonstrates target engagement but does not reveal the functional consequence (e.g., inhibition, potentiation, etc.). Tier 3 assays investigate how the compound affects neuronal function, providing a more physiologically relevant understanding of its activity.

Calcium Imaging

Calcium imaging is a powerful technique to visualize changes in intracellular calcium, which is a key second messenger and a proxy for neuronal activity.[16][17] Using a fluorescent calcium indicator like Fluo-4 AM, we can monitor the spontaneous and evoked activity of cultured primary neurons.[18] A compound that enhances GABAergic inhibition would be expected to decrease overall network activity or reduce the response to an excitatory stimulus.

Experimental Protocol: Calcium Imaging in Primary Neuronal Cultures

-

Culture Preparation: Plate primary cortical neurons on poly-D-lysine coated, black-walled, clear-bottom 96-well plates and culture for 7-10 days to allow for network formation.[19]

-

Dye Loading: Incubate the neurons with a loading buffer containing the calcium-sensitive dye Fluo-4 AM for 30-60 minutes at 37°C.[18]

-

Baseline Recording: Wash the cells and replace with a physiological buffer (e.g., HBSS). Record baseline fluorescence for 2-5 minutes using a fluorescence microscope or a plate reader capable of kinetic reads.[20]

-

Compound Addition: Add this compound at a non-toxic concentration (e.g., 10 µM) and continue recording to observe its effect on spontaneous network activity.

-

Evoked Activity (Optional): After a period of incubation with the compound, stimulate the neurons with an excitatory agent like glutamate or high potassium chloride (KCl) and measure the resulting calcium influx. Compare the peak response to that of vehicle-treated control wells.

-

Data Analysis: Analyze the fluorescence traces to quantify parameters like the frequency and amplitude of spontaneous calcium transients and the peak response to stimulation. A statistically significant reduction in these parameters would be consistent with an inhibitory neuroactive effect.[21]

Microelectrode Array (MEA) Analysis

MEAs provide a label-free method to assess the electrophysiological activity of neuronal networks in culture.[22] Neurons are grown on plates containing a grid of electrodes that can detect extracellular action potentials. This allows for the longitudinal, real-time measurement of parameters like spike rate, burst frequency, and network synchrony.[23]

Key MEA Parameters:

-

Mean Firing Rate: A measure of overall network activity.

-

Bursting Analysis: Neurons often fire in high-frequency bursts; changes in burst duration or frequency can indicate altered network excitability.

-

Network Synchrony: Measures the degree to which neurons across the network fire in a coordinated manner.

An increase in GABAergic tone due to GAT1 inhibition would be expected to decrease the mean firing rate and potentially desynchronize network activity.

Data Interpretation and Path Forward

The culmination of this tiered screening process provides a comprehensive initial profile of this compound.

-

Scenario 1: Selective GAT1 Inhibitor: If the compound shows a potent Ki for GAT1, is selective against other targets, and demonstrates inhibitory effects in functional assays (reduced calcium transients/firing rate), it is a strong candidate for further development as a potential anticonvulsant or anxiolytic. The next steps would involve more detailed electrophysiology (patch-clamp) and progression to in vivo animal models of epilepsy or anxiety.[24]

-

Scenario 2: Non-Selective Activity: If the compound binds to multiple targets with similar affinity, it may have a more complex pharmacological profile. While potentially useful, this necessitates more extensive deconvolution of its mechanism of action.

-

Scenario 3: No Activity: If the compound shows no significant binding or functional effects at non-toxic concentrations, it is unlikely to be a promising neuroactive agent through the tested mechanisms and may be deprioritized.

This structured, hypothesis-driven approach ensures that research efforts are focused, resources are used efficiently, and the resulting data is robust and interpretable, providing a solid foundation for any subsequent drug development program.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In silico prediction of chemical neurotoxicity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neuroproof.com [neuroproof.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.7. Calcium imaging [bio-protocol.org]

- 21. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]

- 23. Cortical Neuron related Assay Service for Drug Discovery - Creative Biolabs [neuros.creative-biolabs.com]

- 24. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]

Discovery of Novel GABA Uptake Inhibitors from Piperidine Derivatives: A Strategic Guide to preclinical discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals